(5Z)-5-{[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-{[3-(FURAN-2-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that features a unique combination of functional groups, including a furan ring, a phenyl group, a pyrazole ring, and a triazolo-thiazole system. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(FURAN-2-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the furan-2-yl and phenyl-pyrazole derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and scalability. This involves the use of continuous flow reactors, automated systems, and advanced purification techniques. The industrial methods focus on minimizing waste, reducing reaction times, and ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(FURAN-2-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
(5Z)-5-{[3-(FURAN-2-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(FURAN-2-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-{[3-(FURAN-2-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: can be compared to other compounds with similar structural features, such as:
Uniqueness
The uniqueness of (5Z)-5-{[3-(FURAN-2-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H21N5O5S |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(furan-2-yl)-1-phenylpyrazol-4-yl]methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C27H21N5O5S/c1-34-20-12-16(13-21(35-2)24(20)36-3)25-28-27-32(30-25)26(33)22(38-27)14-17-15-31(18-8-5-4-6-9-18)29-23(17)19-10-7-11-37-19/h4-15H,1-3H3/b22-14- |
InChI Key |
UPNNOKIDGQRKFA-HMAPJEAMSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=CO5)C6=CC=CC=C6)/SC3=N2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=CO5)C6=CC=CC=C6)SC3=N2 |
Origin of Product |
United States |
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